molecular formula C14H19NO3 B1351538 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212350-66-7

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1351538
CAS No.: 1212350-66-7
M. Wt: 249.3 g/mol
InChI Key: IXKXWOPQJSDTFX-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C14H19NO3. This compound is notable for its unique bicyclic structure, which includes a piperidine ring and a bicyclo[2.2.1]heptene framework. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with piperidine and a suitable coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine ring may play a role in binding to these targets, while the bicyclic framework provides structural rigidity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of both a piperidine ring and a bicyclic framework.

Properties

IUPAC Name

3-(piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(15-6-2-1-3-7-15)11-9-4-5-10(8-9)12(11)14(17)18/h4-5,9-12H,1-3,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKXWOPQJSDTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
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3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
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3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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